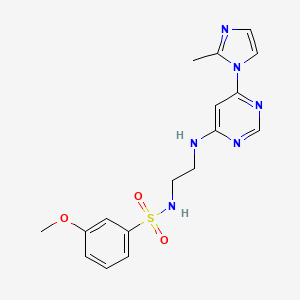
3-甲氧基-N-(2-((6-(2-甲基-1H-咪唑-1-基)嘧啶-4-基)氨基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the exact compound is not directly mentioned in the provided papers, similar compounds with sulfonamide groups and heterocyclic components are discussed, which are often associated with medicinal properties, such as anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with simple precursors. For instance, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives is achieved using 2-aminobenzimidazole, aldehydes, and nitroethenamine in the presence of p-toluenesulfonic acid (p-TSA) . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation reactions and the use of phosphorus oxychloride for chlorination . These methods suggest that the synthesis of the compound would likely involve a series of condensation reactions, possibly with the use of a catalyst like p-TSA and chlorination agents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques, including X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a related compound was found to belong to the tetragonal system with specific bond lengths and angles . The molecular structure of the compound would likely exhibit a complex arrangement of rings and substituents, which could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the formation of Schiff bases, which are products of condensation reactions between amines and aldehydes . The reactivity of the compound could involve interactions with biological targets, as suggested by molecular docking studies that show potential inhibitory activity against certain proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystalline structure, solubility, and the presence of functional groups that can participate in hydrogen bonding and (\pi)-(\pi) stacking interactions . The compound would likely have similar properties, such as a defined crystalline structure and the ability to form hydrogen bonds, which could influence its biological activity and solubility.
Relevant Case Studies
Case studies involving related compounds demonstrate their potential as anticancer agents. For instance, a compound with a similar structure showed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers . These findings suggest that the compound may also possess anticancer properties, which could be further investigated through biological assays and molecular docking studies.
科学研究应用
癌症治疗中的光动力疗法:
- 一项研究重点介绍了苯磺酰胺衍生物在癌症治疗中的光动力疗法中的潜在用途。这些化合物,包括苯磺酰胺的变体,表现出良好的荧光、高单线态氧量子产率和适当的光降解量子产率等特性,这些特性对于光动力疗法中的II型机制至关重要(Pişkin, Canpolat, & Öztürk, 2020).
抗癌活性:
- 另一项研究讨论了苯磺酰胺衍生物的微波辅助合成及其抗癌活性的评估。这些化合物对各种人类癌细胞系表现出有希望的结果,表明它们在肿瘤学中作为治疗剂的潜力(Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
特发性肺纤维化的治疗:
- 苯磺酰胺衍生物已被探索用于治疗特发性肺纤维化。与苯磺酰胺化合物密切相关的磷脂酰肌醇3-激酶抑制剂在针对该病症的临床研究中显示出有希望的结果(Norman, 2014).
抗溃疡剂:
- 对用苯磺酰胺取代的咪唑并[1,2-a]吡啶的研究已经确定了潜在的抗溃疡剂。尽管这些化合物没有表现出显着的抗分泌活性,但它们表现出良好的细胞保护特性,这在溃疡治疗中很有价值(Starrett, Montzka, Crosswell, & Cavanagh, 1989).
药物代谢物分析:
- 一项关于TA-0201(一种非肽内皮素拮抗剂)的研究涉及苯磺酰胺衍生物。这项研究对于了解TA-0201在大鼠血浆和组织中的药代动力学至关重要(Ohashi, Nakamura, & Yoshikawa, 1999).
抗炎和镇痛剂:
- 已经合成了源自苯磺酰胺的新型杂环化合物,并评估了它们的抗炎和镇痛特性。其中一些化合物表现出显着的COX-2抑制活性,使其成为治疗疼痛和炎症的潜在候选物(Abu‐Hashem, Al-Hussain, & Zaki, 2020).
作用机制
Target of action
Imidazole and pyrimidine derivatives are known to interact with a variety of biological targets. For example, imidazole is the core structure of many natural products such as histidine and histamine . Pyrimidine is a key component of nucleic acids, which are essential for life .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structures and targets. For instance, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and antiviral activities .
Biochemical pathways
These compounds can affect numerous biochemical pathways. For example, histamine, an imidazole derivative, plays a crucial role in the immune response, acting as a mediator of inflammation .
Pharmacokinetics
The ADME properties of these compounds can also vary. Many imidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of action
The molecular and cellular effects of these compounds depend on their specific targets and modes of action. For example, some imidazole derivatives can inhibit the growth of bacteria, leading to their use as antibiotics .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of these compounds. For example, the amphoteric nature of imidazole (it can act as both an acid and a base) allows it to participate in various chemical reactions depending on the pH of the environment .
安全和危害
未来方向
The future directions of research into imidazole-containing compounds are vast, given their broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may inhibit enzymes like cytochrome P450, affecting drug metabolism and detoxification processes .
Cellular Effects
The effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects are mediated through its interactions with specific receptors and transcription factors .
Molecular Mechanism
At the molecular level, 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to competitive inhibition, altering the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide vary with different dosages. Low doses may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for predicting its behavior in biological systems .
Transport and Distribution
The transport and distribution of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is determined by targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism .
属性
IUPAC Name |
3-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-13-18-8-9-23(13)17-11-16(20-12-21-17)19-6-7-22-27(24,25)15-5-3-4-14(10-15)26-2/h3-5,8-12,22H,6-7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBBJALINDMPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)

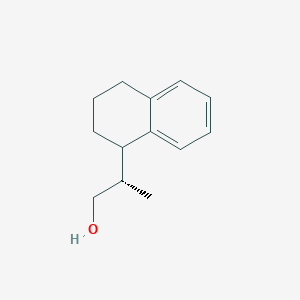
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)
![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)
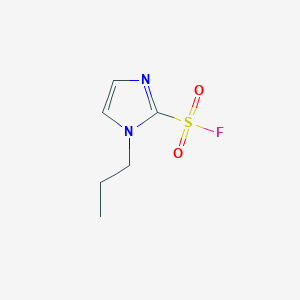

![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)
![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)
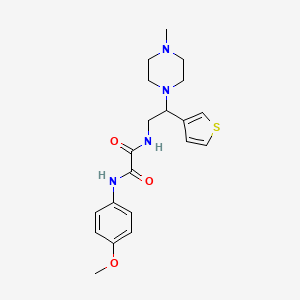
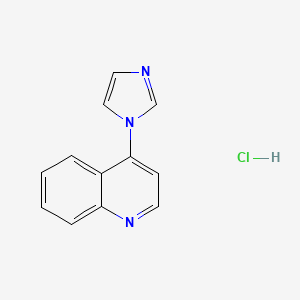
![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)